4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0770699
InChI:
InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15)
SMILES:
CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O
Molecular Formula:
C11H8N2O2S
Molecular Weight:
232.26 g/mol
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
CAS No.:
Cat. No.: VC0770699
Molecular Formula: C11H8N2O2S
Molecular Weight: 232.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O2S |
|---|---|
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15) |
| Standard InChI Key | NUEZBCKNVWZLJA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
| SMILES | CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O |
| Canonical SMILES | CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator